Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine
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Overview
Description
Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine is a versatile organic compound with a unique structure that includes a tetrahydropyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine typically involves the reaction of dimethylamine with a suitable precursor that contains the tetrahydropyrimidine ring. One common method is the cyclocondensation of dimethylamine with a 1,3-diketone, followed by reduction to form the tetrahydropyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted amines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism by which Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound-receptor complex .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Another cyclic urea with similar solvent properties.
Hexamethylphosphoramide: A polar aprotic solvent used in similar applications.
Tetramethylurea: Known for its use in organic synthesis as a solvent.
Uniqueness
Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine stands out due to its unique tetrahydropyrimidine ring structure, which imparts distinct chemical properties. Its ability to act as a versatile solvent and reagent in various chemical reactions makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
3-(1,3-diazinan-1-yl)-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)6-4-8-12-7-3-5-10-9-12/h10H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJPMGXDTZDMJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353800 |
Source
|
Record name | Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510764-57-5 |
Source
|
Record name | Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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